N,N'-Bis(salicylidene)-1,3-propanediamine

Description

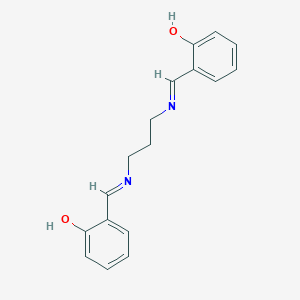

Structure

2D Structure

Properties

IUPAC Name |

2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDZYURQCUYZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059513 | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N'-Bis(salicylidene)-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-70-7 | |

| Record name | Bis(salicylidene)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disalicylidene propandiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSPD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-trimethylenedinitrilodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine. This versatile compound and its metal complexes are of significant interest in coordination chemistry and are emerging as promising candidates in the field of drug development, particularly for their anticancer properties.

Introduction

This compound, a Schiff base derived from the condensation of salicylaldehyde and 1,3-propanediamine, is a well-established ligand known for its ability to form stable complexes with a variety of metal ions. These metal complexes have demonstrated a range of biological activities, including antibacterial, antifungal, and notably, anticancer effects. This guide details the synthetic protocol for the ligand, its comprehensive characterization, and explores the mechanistic pathways underlying its therapeutic potential.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction, also known as a Schiff base formation. The reaction involves the nucleophilic addition of the primary amine groups of 1,3-propanediamine to the carbonyl groups of two equivalents of salicylaldehyde, followed by the elimination of water.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Salicylaldehyde

-

1,3-Propanediamine

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol.

-

To this solution, add 1,3-propanediamine (1.0 equivalent) dropwise while stirring.

-

The reaction mixture is then refluxed for a period of 2-4 hours.

-

After reflux, the solution is cooled to room temperature, and then further cooled in an ice bath to facilitate precipitation.

-

The resulting yellow crystalline solid is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The final product is dried in a desiccator over anhydrous calcium chloride.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic and analytical techniques. The following tables summarize the key quantitative data for the compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 51-54 °C |

| Purity | ≥ 99% (GC) |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Shifts |

| ¹H NMR | δ (ppm): 13.5 (s, 2H, OH), 8.3 (s, 2H, CH=N), 7.2-6.8 (m, 8H, Ar-H), 3.6 (t, 4H, N-CH₂), 2.0 (quint, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR | δ (ppm): 165.0 (C=N), 160.9 (C-OH), 132.5, 131.7, 118.8, 118.5, 117.0 (Ar-C), 58.5 (N-CH₂), 31.2 (CH₂-CH₂-CH₂) |

| IR (KBr, cm⁻¹) | ν: 3450 (O-H), 3050 (Ar C-H), 2930 (Aliphatic C-H), 1630 (C=N, imine), 1580 (C=C, aromatic), 1280 (C-O, phenolic) |

Relevance in Drug Development and Signaling Pathways

Schiff bases and their metal complexes are recognized for their therapeutic potential, including anticancer activities. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can then interact with biological macromolecules.

The anticancer mechanism of salicylidene-based Schiff base metal complexes, including those of this compound, is believed to involve multiple pathways. One of the prominent proposed mechanisms is the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Apoptotic Signaling Pathway

Metal complexes of this compound are hypothesized to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of a cascade of caspases.

Caption: Proposed mitochondrial pathway of apoptosis induced by salicylidene Schiff base metal complexes.

The workflow for investigating the anticancer activity of these compounds typically involves a series of in vitro assays.

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

Conclusion

This compound is a readily synthesized Schiff base ligand with significant potential in the development of novel therapeutic agents. Its ability to form stable metal complexes that can induce apoptosis in cancer cells makes it a valuable scaffold for the design of new anticancer drugs. Further research into the specific molecular targets and the optimization of the ligand and its metal complexes could lead to the development of more potent and selective cancer therapies.

Characterization of N,N'-Bis(salicylidene)-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly known as Salpn, is a Schiff base ligand that has garnered significant interest in coordination chemistry. Its versatile chelating properties, involving two nitrogen and two oxygen donor atoms, allow for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the characterization of Salpn, detailing its synthesis, and spectroscopic and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals working with Schiff base ligands and their metal complexes in fields such as catalysis, materials science, and drug development.

Synthesis

This compound is synthesized via a condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,3-diaminopropane. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be performed at room temperature or with heating under reflux.

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde (2 equivalents)

-

1,3-Diaminopropane (1 equivalent)

-

Absolute Ethanol

Procedure:

-

A solution of 1,3-diaminopropane (in absolute ethanol) is slowly added to a stirred solution of salicylaldehyde (in absolute ethanol) at room temperature.

-

The resulting mixture is then refluxed for a period of 1 to 4 hours.

-

Upon cooling the reaction mixture, a yellow precipitate of this compound is formed.

-

The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 51-53 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 2H | Phenolic OH |

| ~8.3 | Singlet | 2H | Imine CH=N |

| ~7.3-6.8 | Multiplet | 8H | Aromatic CH |

| ~3.6 | Triplet | 4H | N-CH₂ |

| ~2.0 | Quintet | 2H | Central CH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Imine C=N |

| ~161 | Phenolic C-O |

| ~132-117 | Aromatic C |

| ~58 | N-CH₂ |

| ~31 | Central CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a key technique for identifying the functional groups present in this compound. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Mode |

| ~3450 | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2930, ~2850 | C-H stretch (aliphatic) |

| ~1630 | C=N stretch (imine)[1] |

| ~1580, ~1480 | C=C stretch (aromatic) |

| ~1280 | C-O stretch (phenolic) |

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be studied using UV-Vis spectroscopy, typically in an ethanol solution.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~255 | Not specified | π → π |

| ~315 | Not specified | n → π |

| ~400 | Not specified | Intramolecular Charge Transfer |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight.

| m/z Value | Assignment |

| 282.1 | [M]⁺ (Molecular Ion) |

| 178 | [C₁₀H₁₂N₂O]⁺ |

| 147 | [C₉H₉NO]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

Crystallographic Data

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

TGA data indicates that this compound is thermally stable up to approximately 200 °C, after which it undergoes decomposition. A study reported a weight loss of about 80% when heated up to 850 °C.[1]

Differential Scanning Calorimetry (DSC)

DSC analysis provides the melting point and the enthalpy of fusion for this compound.

| Parameter | Value |

| Melting Point | 51-53 °C |

| Enthalpy of Fusion | Data not available |

Electrochemical Properties

The electrochemical behavior of this compound has been primarily investigated through its metal complexes. The free ligand itself is expected to exhibit electrochemical activity due to the presence of the electroactive azomethine (-CH=N-) and phenolic groups. Cyclic voltammetry studies on similar salicylaldehyde-derived Schiff base ligands in non-aqueous solvents typically show an irreversible oxidation wave corresponding to the oxidation of the phenolic hydroxyl group. The reduction of the imine group usually occurs at more negative potentials.

Conclusion

This technical guide has provided a detailed overview of the characterization of this compound (Salpn). The synthesis is straightforward, and the compound can be thoroughly characterized by a suite of standard analytical techniques. The spectroscopic data provides a clear fingerprint for the identification and purity assessment of the ligand. While the crystal structure of the free ligand remains elusive in public databases, its coordination behavior is well-established through numerous studies on its metal complexes. The thermal and electrochemical data, though less comprehensive for the free ligand, provide a foundation for understanding its stability and redox properties. This compilation of data and protocols serves as a valuable starting point for any researcher or professional intending to work with this versatile Schiff base ligand.

References

An In-depth Technical Guide to the Structure Elucidation of N,N'-Bis(salicylidene)-1,3-propanediamine (salpn)

Audience: Researchers, scientists, and drug development professionals.

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly known as salpn or H₂salpn, is a Schiff base ligand synthesized from the condensation of salicylaldehyde and 1,3-propanediamine.[1] This tetradentate ligand, featuring an ONNO donor set, is a versatile chelating agent crucial in coordination chemistry.[1][2] Its ability to form stable complexes with various metal ions makes it a valuable component in the synthesis of metal-organic frameworks, coordination polymers, and catalysts.[2] This guide provides a detailed overview of the synthesis and structural elucidation of this compound, presenting key data and experimental protocols.

Synthesis of this compound

The synthesis of salpn is typically achieved through a condensation reaction between two equivalents of salicylaldehyde and one equivalent of 1,3-diaminopropane.[1][3] The reaction is generally carried out in an alcohol solvent, such as ethanol, and often involves refluxing the mixture to drive the reaction to completion.[1][4] Upon cooling, the product precipitates as a yellow crystalline solid.[5]

Experimental Protocol: Synthesis

A general and effective protocol for the synthesis of this compound is as follows:

-

Reactant Preparation : Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Diamine : In a separate container, dissolve 1,3-diaminopropane (1.0 equivalent) in absolute ethanol. Add this solution dropwise to the stirring salicylaldehyde solution at room temperature.[4]

-

Reaction Condition : Reflux the resulting mixture with continuous stirring for approximately 2-4 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

-

Isolation and Purification : After the reaction is complete, allow the mixture to cool to room temperature. The yellow precipitate of this compound that forms is collected by filtration.[4]

-

Washing and Drying : Wash the collected solid with cold ethanol to remove any unreacted starting materials.[4] The purified product is then dried in a vacuum oven or air-dried. Recrystallization from a solvent like ethanol can be performed for higher purity.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The definitive structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure, and together they offer a complete picture.

Logical Flow of Structural Characterization

Caption: Interrelation of analytical techniques for structural elucidation.

2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the starting materials.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation : A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using a Nujol mull or as a thin film on a salt plate.[6]

-

Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[1]

Table 1: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |

| O-H (Phenolic) | ~3400-3200 (broad) | Present in product |

| C-H (Aromatic) | ~3100-3000 | Present in product |

| C-H (Aliphatic) | ~2950-2850 | Present in product |

| C=N (Imine) | ~1632 | Confirms Schiff base formation[1] |

| C=C (Aromatic) | ~1600-1450 | Present in product |

| C-O (Phenolic) | ~1280 | Present in product |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve a small amount of the compound (5-10 mg) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[1]

-

Data Acquisition : Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 2: ¹H NMR Spectral Data (in CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | ~13.5 | Singlet | 2H |

| Imine CH=N | ~8.3 | Singlet | 2H |

| Aromatic C-H | ~7.3-6.8 | Multiplet | 8H |

| N-CH₂ | ~3.7 | Triplet | 4H |

| Central CH₂ | ~2.1 | Quintet | 2H |

Table 3: ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) |

| Imine C H=N | ~166 |

| Phenolic C-OH | ~161 |

| Aromatic C-H & C-C | ~132-117 |

| N-C H₂ | ~57 |

| Central C H₂ | ~31 |

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for the correct chemical formula.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).[5]

-

Ionization : Electron Ionization (EI) is a common method used for this type of molecule.[8]

-

Data Acquisition : The mass-to-charge ratio (m/z) of the resulting ions is measured.

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Chemical Formula | C₁₇H₁₈N₂O₂ | [6] |

| Molecular Weight | 282.34 g/mol | [5] |

| [M]⁺ Peak (m/z) | 282 | [8] |

| Key Fragment Ion (m/z) | 147, 134 | [5] |

The molecular ion peak at m/z = 282 corresponds to the molecular weight of the target compound, confirming its successful synthesis.[8]

Conclusion

The structural elucidation of this compound is systematically achieved through a combination of synthesis and spectroscopic analysis. The condensation reaction provides the target molecule, while IR, NMR, and mass spectrometry collectively confirm its molecular structure, functional groups, and atomic connectivity. The protocols and data presented in this guide offer a comprehensive framework for the successful synthesis and characterization of this important ligand for researchers in chemistry and drug development.

References

- 1. journal.umt.edu.my [journal.umt.edu.my]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C17H18N2O2 | CID 67125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [webbook.nist.gov]

physical and chemical properties of N,N'-Bis(salicylidene)-1,3-propanediamine

An In-depth Technical Guide to N,N'-Bis(salicylidene)-1,3-propanediamine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, a versatile Schiff base ligand. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Core Properties

This compound, also known as Salpn, is a tetradentate Schiff base ligand with an ONNO donor set.[1] Its structure, featuring two salicylidene units linked by a propane-1,3-diamine bridge, allows for effective chelation of various metal ions.[2] This property makes it a valuable component in the synthesis of metal complexes for applications in catalysis, materials science, and analytical chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 282.34 g/mol | [2][4] |

| Appearance | Yellow crystalline solid; Slightly yellow to light orange powder | [2][4] |

| Melting Point | 50-54 °C; 51-53 °C (lit.); 76-77 °C | [2][5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| CAS Number | 120-70-7 | [2][4] |

| InChI Key | KLDZYURQCUYZBL-KLCVKJMQSA-N | [6] |

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.[1][7]

Experimental Protocol: Synthesis

A general and widely used procedure for the synthesis is as follows:

-

Dissolve salicylaldehyde (2 molar equivalents) in absolute ethanol.[8]

-

Slowly add 1,3-diaminopropane (1 molar equivalent) to the ethanolic solution of salicylaldehyde.[8]

-

Reflux the resulting mixture for a period of 1 to 6 hours.[1][8]

-

Upon cooling, a yellow precipitate of this compound will form.[1][7][8]

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.[8]

-

The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[8]

The yield for this reaction is typically high, often in the range of 92-95%.[7]

References

- 1. journal.umt.edu.my [journal.umt.edu.my]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C17H18N2O2 | CID 67125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Bis(salicylidene)-1,3-propanediamine CAS#: 133345-53-6 [chemicalbook.com]

- 6. N,N -Bis(salicylidene)-1,3-propanediamine 99 120-70-7 [sigmaaldrich.com]

- 7. This compound | 120-70-7 [chemicalbook.com]

- 8. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,N'-Bis(salicylidene)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N'-Bis(salicylidene)-1,3-propanediamine, a Schiff base ligand of significant interest in coordination chemistry and catalysis. This document details the chemical shift assignments, multiplicities, and coupling constants, alongside the experimental protocols for spectral acquisition.

Molecular Structure and NMR Signal Assignment

This compound, also known as Salpn or H₂salpn, is a tetradentate ligand synthesized from the condensation of salicylaldehyde and 1,3-propanediamine. The structural symmetry of the molecule is reflected in its NMR spectra, where chemically equivalent protons and carbons resonate at the same frequencies. The numbering scheme used for the assignment of NMR signals is presented in the following diagram:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Data (CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-C7, H-C7' | 8.32 | Singlet | 2H |

| H-C3, H-C3' | 7.28 | Multiplet | 2H |

| H-C5, H-C5' | 7.21 | Multiplet | 2H |

| H-C6, H-C6' | 6.93 | Multiplet | 2H |

| H-C4, H-C4' | 6.84 | Multiplet | 2H |

| H-C8, H-C10 | 3.69 | Triplet | 4H |

| H-C9 | 2.05 | Quintet | 2H |

| OH | 13.5 | Broad Singlet | 2H |

Table 2: ¹³C NMR Data (CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) |

| C7, C7' | 166.4 |

| C2, C2' | 161.0 |

| C4, C4' | 132.3 |

| C6, C6' | 131.5 |

| C1, C1' | 118.6 |

| C5, C5' | 118.5 |

| C3, C3' | 116.9 |

| C8, C10 | 58.4 |

| C9 | 31.6 |

Experimental Protocols

The following sections detail the synthesis of the ligand and the acquisition of NMR data.

Synthesis of this compound

The synthesis of the title compound is achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.

Procedure:

-

Salicylaldehyde (2 equivalents) is dissolved in absolute ethanol in a round-bottom flask.

-

1,3-diaminopropane (1 equivalent) is added to the solution.

-

The mixture is refluxed for several hours.

-

Upon cooling, a yellow precipitate of this compound is formed.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried.

FT-IR Spectroscopy of N,N'-Bis(salicylidene)-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of the N,N'-Bis(salicylidene)-1,3-propanediamine ligand, commonly known as Salpn or H2salpn. This Schiff base ligand is a valuable chelating agent in coordination chemistry and plays a significant role in the development of novel therapeutic agents and catalysts. This guide details the synthesis of the ligand, the methodology for FT-IR analysis, and a summary of its characteristic spectral data.

Synthesis of this compound (H2salpn)

The synthesis of H2salpn is typically achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.[1][2] The following protocol is a detailed method for its preparation in a laboratory setting.[3]

Experimental Protocol:

Materials:

-

Salicylaldehyde (C₇H₆O₂)

-

1,3-Diaminopropane (C₃H₁₀N₂)

-

Absolute Ethanol (C₂H₅OH) or Methanol (CH₃OH)

-

Round bottom flask

-

Stirring apparatus

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round bottom flask, dissolve salicylaldehyde (2 equivalents) in a minimal amount of absolute ethanol.

-

To this solution, add 1,3-diaminopropane (1 equivalent) dropwise while stirring continuously. A typical molar ratio is 2:1 for salicylaldehyde to 1,3-diaminopropane.[2] For instance, 4.2 mL (0.0401 mol) of salicylaldehyde can be reacted with 1.7 mL (0.0204 mol) of 1,3-diaminopropane.[3]

-

Continue stirring the reaction mixture at room temperature. The formation of a yellow precipitate indicates the progress of the condensation reaction.[3] The reaction can be refluxed for a period of 2 to 4 hours to ensure completion.

-

After the reaction period, cool the mixture in an ice bath to facilitate the precipitation of the product.[3]

-

Collect the resulting yellow crystalline solid by vacuum filtration.

-

Wash the crystals with cold ethanol or methanol to remove any unreacted starting materials.[3]

-

Dry the purified this compound ligand under vacuum.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a crucial analytical technique for the characterization of the H2salpn ligand, confirming the formation of the imine bond and the presence of other key functional groups.

Experimental Protocol for FT-IR Analysis:

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Perkin-Elmer Spectrum 100 Spectrometer).[1]

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dried H2salpn ligand with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[1][4]

-

A typical spectrum is an average of multiple scans to improve the signal-to-noise ratio.

FT-IR Spectral Data of H2salpn

The FT-IR spectrum of H2salpn exhibits several characteristic absorption bands that are indicative of its molecular structure. The key vibrational frequencies are summarized in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| O-H stretch (phenolic) | 3500 - 3000 (broad) | [5] |

| C-H stretch (aromatic) | ~3050 | |

| C-H stretch (aliphatic) | ~2950 - 2850 | |

| C=N stretch (imine) | 1632 - 1620 | [1][4] |

| C=C stretch (aromatic) | ~1600 - 1450 | [5] |

| C-N stretch | ~1280 | |

| C-O stretch (phenolic) | 1276 | [5] |

| C-H bend (out-of-plane, aromatic) | ~900 - 675 |

Interpretation of Key Peaks:

-

O-H Stretch: The broad absorption band in the 3500-3000 cm⁻¹ region is characteristic of the phenolic hydroxyl (-OH) group, often broadened due to intermolecular hydrogen bonding.[5]

-

C=N Stretch: The strong absorption band around 1632-1620 cm⁻¹ is a definitive indicator of the formation of the azomethine or imine (-C=N-) group, which is a hallmark of Schiff base ligands.[1][4] The absence of the characteristic C=O stretching band of salicylaldehyde (around 1665 cm⁻¹) and the N-H bending vibrations of the primary amine (around 1600 cm⁻¹) in the product spectrum confirms the successful condensation reaction.

-

C-O Stretch: The band observed around 1276 cm⁻¹ is attributed to the phenolic C-O stretching vibration.[5]

This technical guide provides essential information for the synthesis and FT-IR spectroscopic characterization of the this compound ligand. The detailed protocols and compiled spectral data serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. Kinetics and mechanism of the ligand exchange reaction between tetradentate schiff base N,N'-ethylen-bis (salicylaldimine) and Ni(N,N'-propylen-bis(salicylaldimine)) [scielo.org.za]

- 3. odinity.com [odinity.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. iosrjournals.org [iosrjournals.org]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of N,N'-Bis(salicylidene)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine, also known as Salpn or H2Salpn. This compound is a cornerstone in the development of novel metal complexes with wide-ranging applications in catalysis, materials science, and as potential therapeutic agents. A thorough understanding of its electronic absorption properties is fundamental for its characterization, purity assessment, and the study of its complexation behavior.

Core Spectroscopic Data

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the molecule. The precise position and intensity of these bands are influenced by the solvent environment, a phenomenon known as solvatochromism.

Quantitative UV-Vis Absorption Data

The following table summarizes the key absorption maxima (λmax) and molar absorptivity (ε) of this compound in various solvents.

| Solvent | Dielectric Constant (approx.) | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 1 (M⁻¹cm⁻¹) |

| Methanol (MeOH) | 32.7 | 315 | 276 | 7487[1] |

| Ethanol (EtOH) | 24.6 | ~315 | ~275 | Data not available |

| Isopropanol (iPrOH) | 19.9 | ~316 | ~276 | Data not available |

| Acetonitrile (MeCN) | 37.5 | ~314 | ~274 | Data not available |

| Dimethylformamide (DMF) | 36.7 | ~318 | ~278 | Data not available |

| Dimethyl sulfoxide (DMSO) | 46.7 | ~320 | ~280 | Data not available |

| Chloroform (CHCl₃) | 4.8 | ~325 | ~280 | Data not available |

| Dioxane (DX) | 2.2 | ~322 | ~278 | Data not available |

| Methylbenzene (MBz) | 2.4 | ~325 | ~278 | Data not available |

Note: Values for solvents other than methanol are estimated from graphical data presented in "Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments."[2]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of this compound and the subsequent acquisition of its UV-Vis absorption spectrum.

Synthesis of this compound (H2Salpn)

This protocol is adapted from the procedure described in the synthesis of the H2Salpn ligand.[1]

Materials:

-

Salicylaldehyde

-

1,3-Diaminopropane

-

Methanol, absolute, cold

-

Round bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

-

In a 100 mL round bottom flask, place salicylaldehyde (4.2 mL, 0.0401 mol).

-

With continuous stirring, add 1,3-diaminopropane (1.7 mL, 0.0204 mol) to the salicylaldehyde. The solution will immediately turn yellow.

-

Allow the reaction mixture to stir for 15 minutes at room temperature. The solution will become slightly more orange and cloudy.

-

Place the reaction flask in an ice bath for 15 minutes to facilitate crystallization.

-

Collect the resulting yellow crystals by vacuum filtration.

-

Wash the crystals with two portions of cold methanol (3 mL each).

-

Dry the purified this compound crystals. The expected product is a yellow crystalline solid.[3]

UV-Vis Spectroscopic Analysis

Instrumentation:

-

A double-beam UV-Vis spectrophotometer (e.g., JASCO V-530 or similar) is required.[1]

Materials:

-

This compound (synthesized as per section 2.1)

-

Spectroscopic grade solvents (e.g., methanol, ethanol, chloroform, etc.)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of the synthesized this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Sample Solution: Dilute the stock solution with the same solvent to a final concentration suitable for UV-Vis analysis (typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M). The absorbance should ideally be within the linear range of the instrument (generally below 1.5).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a second quartz cuvette with a small amount of the prepared sample solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.

-

Data Acquisition: Acquire the UV-Vis absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the molar concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and UV-Vis Characterization Workflow.

References

An In-depth Technical Guide to N,N'-Bis(salicylidene)-1,3-propanediamine and Its Metal Complexes: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(salicylidene)-1,3-propanediamine, a Schiff base ligand with the CAS number 120-70-7, serves as a versatile building block in coordination chemistry. Its ability to form stable complexes with a variety of transition metals has led to significant interest in its potential applications, particularly in the fields of catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound and its metal complexes, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as for key biological assays, are provided to facilitate further research and development in this promising area.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a prominent class of organic ligands in coordination chemistry.[1] Their facile synthesis and the electronic and steric versatility of their metal complexes make them attractive targets for a wide range of applications.[2] this compound (salpnH2) is a tetradentate Schiff base ligand that can coordinate with metal ions through two nitrogen and two oxygen atoms.[3] The resulting metal complexes have demonstrated significant potential in various fields, including catalysis and as therapeutic agents.[4][5] This guide will delve into the technical details of salpnH2 and its metal complexes, providing a valuable resource for researchers in chemistry, biology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application and the synthesis of its derivatives.

| Property | Value | Reference |

| CAS Number | 120-70-7 | [6] |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [6] |

| Molecular Weight | 282.34 g/mol | [6] |

| Appearance | Yellow crystalline solid | [6] |

| Melting Point | 51-53 °C | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [7] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

| Technique | Key Features and Wavenumbers/Shifts | Reference |

| ¹H NMR | Signals corresponding to aromatic, azomethine, and aliphatic protons. | [1] |

| ¹³C NMR | Resonances for aromatic, imine, and aliphatic carbons. | [8] |

| Infrared (IR) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=N (azomethine), and C-O (phenolic) stretching vibrations. | [9] |

| UV-Vis | Absorption bands related to π-π* and n-π* electronic transitions within the molecule. | [10] |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern of the compound. | [9] |

Synthesis Protocols

Synthesis of this compound (salpnH2)

A general and reliable method for the synthesis of the salpnH2 ligand is the condensation reaction between salicylaldehyde and 1,3-diaminopropane.[1]

Experimental Protocol:

-

Dissolve salicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.

-

Slowly add 1,3-diaminopropane (1 equivalent) to the stirred solution of salicylaldehyde.

-

Reflux the reaction mixture for 2-4 hours.

-

Upon cooling, a yellow precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the product with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure yellow crystals.[11]

Synthesis workflow for this compound.

Synthesis of Transition Metal Complexes

The salpnH2 ligand readily forms complexes with various transition metals. A general procedure for the synthesis of these complexes is outlined below.

Experimental Protocol:

-

Dissolve the this compound ligand in a suitable solvent (e.g., ethanol, methanol, or DMSO).

-

In a separate vessel, dissolve the corresponding metal salt (e.g., acetate, chloride, or nitrate) in the same solvent.

-

Slowly add the metal salt solution to the stirred ligand solution.

-

The reaction mixture is typically stirred and may require heating or refluxing for a specific period, depending on the metal ion and desired complex.

-

The resulting metal complex, which often precipitates out of the solution, is collected by filtration.

-

The complex is then washed with the solvent and dried.

General workflow for the synthesis of metal-salpn complexes.

Biological Activities and Therapeutic Potential

Metal complexes of this compound have garnered significant attention for their biological activities, particularly as antimicrobial and anticancer agents.[12][13]

Antimicrobial Activity

Complexes of salpnH2 with various transition metals have been shown to exhibit activity against a range of bacteria and fungi.[14] The chelation of the metal ion to the ligand often enhances the antimicrobial properties compared to the free ligand.

Table of Antimicrobial Activity Data (Example)

| Complex | Test Organism | Zone of Inhibition (mm) | Reference |

| Cu(II)-salpn | Staphylococcus aureus | Data not available | [14] |

| Cu(II)-salpn | Escherichia coli | Data not available | [14] |

| Ni(II)-salpn | Staphylococcus aureus | Data not available | [15] |

| Ni(II)-salpn | Escherichia coli | Data not available | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

-

Prepare a stock solution of the test compound (ligand or metal complex) in a suitable solvent (e.g., DMSO).

-

Inoculate a sterile nutrient agar plate with the test microorganism.

-

Impregnate sterile paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition around each disc.[5][16]

Anticancer Activity

Several metal complexes of salpnH2 and related Schiff bases have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[4][17] The mechanism of action is often attributed to their ability to interact with DNA, generate reactive oxygen species (ROS), and induce apoptosis.[18]

Table of Anticancer Activity Data (IC₅₀ Values)

| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cu(II)-bis(5-chlorosalicylidene)-2-methyl-1,3-propanediamine | HeLa | <10 | [18] |

| Fe(II/III)-salophene | MCF-7 | Concentration-dependent reduction | [19] |

| Fe(II/III)-salophene | MDA-MB-231 | High activity | [19] |

| Fe(II/III)-salophene | HT-29 | High activity | [19] |

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[20][21]

-

Dissolve the formazan crystals in a suitable solvent (e.g., isopropanol or DMSO).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[20][21][22]

Workflow for the MTT cytotoxicity assay.

Mechanism of Action

The biological activity of metal complexes of this compound is believed to arise from multiple mechanisms.

DNA Interaction

Many Schiff base metal complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions.[23][24] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Reactive Oxygen Species (ROS) Generation

Some metal complexes can catalyze the production of reactive oxygen species within cells.[18] The resulting oxidative stress can damage cellular components, including proteins, lipids, and DNA, triggering apoptotic pathways.

Enzyme Inhibition

The metal complexes can also act as inhibitors of crucial enzymes involved in cellular metabolism and proliferation. This inhibition can disrupt essential cellular processes and contribute to the overall cytotoxic effect.

Proposed mechanisms of action for metal-salpn complexes.

Conclusion

This compound and its metal complexes represent a fascinating and promising class of compounds with significant potential in medicinal chemistry. Their straightforward synthesis, tunable properties, and diverse biological activities make them attractive candidates for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge in this area, including detailed experimental protocols and summaries of key data. It is hoped that this resource will stimulate further research into the therapeutic applications of these versatile compounds, ultimately leading to the development of new and effective treatments for a range of diseases.

References

- 1. journal.umt.edu.my [journal.umt.edu.my]

- 2. medcraveonline.com [medcraveonline.com]

- 3. N,N -Bis(salicylidene)-1,3-propanediamine 99 120-70-7 [sigmaaldrich.com]

- 4. Schiff base complexes, cancer cell lines, and anticancer evaluation: a review | Semantic Scholar [semanticscholar.org]

- 5. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. This compound | C17H18N2O2 | CID 67125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:120-70-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound(120-70-7) 13C NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 12. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 13. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]

- 16. unn.edu.ng [unn.edu.ng]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Synthesis and antitumor activities of five Cu(II) complexes of bis(5-halosalicylidene)-1,3-propanediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. iris.unipa.it [iris.unipa.it]

An In-depth Technical Guide on the Schiff Base Ligand: N,N'-Bis(salicylidene)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schiff base ligand N,N'-Bis(salicylidene)-1,3-propanediamine, a versatile compound with significant applications in coordination chemistry and potential in drug development. This document details its synthesis, characterization, and the biological activities of its metal complexes, with a focus on its anticancer properties.

Core Physicochemical Properties

This compound, also known as salpn, is a dianionic tetradentate ligand. Its structure, featuring two salicylaldehyde moieties linked by a 1,3-propanediamine bridge, allows for the formation of stable complexes with a variety of metal ions.[1][2]

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O₂ |

| Molecular Weight | 282.34 g/mol [3] |

| CAS Number | 120-70-7[3][4] |

| Appearance | Yellow crystalline solid[3] |

| Melting Point | 51-53 °C |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a condensation reaction between salicylaldehyde and 1,3-diaminopropane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde (2 equivalents)

-

1,3-Diaminopropane (1 equivalent)

-

Absolute Ethanol

Procedure:

-

A solution of 1,3-diaminopropane (2.00 mmol) in 10 mL of absolute ethanol is prepared in a round-bottom flask.

-

To this, a solution of salicylaldehyde (4.00 mmol) in 10 mL of absolute ethanol is added dropwise with constant stirring.

-

The reaction mixture is then refluxed for a period of 6 hours.

-

Upon cooling to room temperature, a yellow precipitate of this compound is formed.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization Data

The successful synthesis of the ligand is confirmed through various spectroscopic techniques.

Table 1: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H (phenolic) stretching |

| ~3050 | C-H (aromatic) stretching |

| ~2930 | C-H (aliphatic) stretching |

| 1632 | C=N (azomethine) stretching |

| ~1600, 1480, 1450 | C=C (aromatic) stretching |

| ~1280 | C-O (phenolic) stretching |

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.2 | s | 2H | -OH (phenolic) |

| 8.33 | s | 2H | -CH=N- (azomethine) |

| 7.35-7.25 | m | 4H | Ar-H |

| 6.95-6.85 | m | 4H | Ar-H |

| 3.90 | t | 4H | -N-CH₂- |

| 2.25 | p | 2H | -CH₂-CH₂-CH₂- |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 166.4 | C=N (azomethine) |

| 161.0 | C-OH (phenolic) |

| 132.3 | Ar-C |

| 131.5 | Ar-C |

| 118.6 | Ar-C |

| 116.9 | Ar-C |

| 59.6 | -N-CH₂- |

| 31.5 | -CH₂-CH₂-CH₂- |

Table 4: UV-Vis Spectral Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~260 | - | π → π* transition |

| ~320 | - | n → π* transition |

Applications in Drug Development: Anticancer Activity

Metal complexes of this compound and related Schiff bases have garnered significant interest for their potential as anticancer agents.[5][6] In particular, iron complexes of similar salicylidene-based ligands, such as salophene, have demonstrated potent cytotoxic and anti-proliferative properties against various cancer cell lines, including those resistant to conventional platinum-based drugs.[7][8]

The proposed mechanism of action for these complexes often involves the induction of apoptosis, a form of programmed cell death, through multiple pathways.

Signaling Pathway for Apoptosis Induction by Iron-Salophene Complexes

Iron-salophene complexes have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways.[7] The extrinsic pathway is initiated by the activation of cell surface death receptors, leading to the activation of caspase-8.[7] The intrinsic, or mitochondrial, pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol.[9][10] This release is a critical step that leads to the activation of caspase-9.[7] Both caspase-8 and caspase-9 converge to activate the executioner caspase-3, which then cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[7][9][10]

Caption: Apoptosis signaling pathway induced by iron-salophene complexes.

Experimental Workflow

The general workflow for the synthesis and characterization of Schiff base ligands like this compound and their subsequent metal complexes is a systematic process.

Caption: General workflow for Schiff base ligand synthesis and analysis.

Logical Relationship: From Ligand Design to Therapeutic Potential

The development of Schiff base metal complexes as therapeutic agents follows a logical progression from fundamental ligand design to the evaluation of their biological efficacy. The choice of the aldehyde and diamine precursors dictates the steric and electronic properties of the resulting ligand, which in turn influences the geometry and stability of the metal complex. These physicochemical characteristics are critical determinants of the complex's biological activity, including its ability to interact with cellular targets and induce specific signaling pathways.

References

- 1. This compound | CAS:120-70-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. N,N′-双(亚水杨基)-1,3-丙二胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C17H18N2O2 | CID 67125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Iron(III)-salophene: an organometallic compound with selective cytotoxic and anti-proliferative properties in platinum-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fe(III)-salen and salphen complexes induce caspase activation and apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Guide to the Thermal Analysis of N,N'-Bis(salicylidene)-1,3-propanediamine

This technical guide provides an in-depth analysis of the thermal properties of N,N'-Bis(salicylidene)-1,3-propanediamine, a significant Schiff base ligand in coordination chemistry. The following sections detail the experimental methodologies, present key thermal decomposition data, and illustrate the logical workflow of thermal analysis for this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for compound characterization.

Introduction

This compound, also known as H2salpn or salicylaldehyde-1,3-propylenediimine, is a Schiff base ligand recognized for its versatile chelating properties with various metal ions.[1] Its thermal stability is a critical parameter for its application in catalysis, materials science, and the development of novel therapeutic agents. Understanding the thermal decomposition profile of this ligand is essential for defining its processing limits and ensuring its stability in various applications. This guide focuses on the thermal analysis of the free ligand, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

The thermal analysis of this compound is typically conducted using TGA and DSC. The following protocols are generalized from standard analytical procedures for the thermal characterization of organic compounds and their metal complexes.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound.

Methodology: A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum). The sample is then heated in a controlled atmosphere (commonly an inert atmosphere like nitrogen or an oxidative atmosphere like air) at a constant heating rate.[2] The mass of the sample is continuously monitored as the temperature increases. The resulting data is plotted as mass loss versus temperature.

The following diagram illustrates the typical workflow for a TGA experiment:

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is valuable for identifying phase transitions such as melting, crystallization, and glass transitions.

Methodology: A small amount of this compound is sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference. Both pans are placed in the DSC cell and subjected to a controlled temperature program. The difference in heat flow between the sample and the reference is measured and plotted against temperature.

The logical relationship for interpreting DSC data is outlined in the diagram below:

Thermal Decomposition Data

The thermal decomposition of this compound has been investigated, often in the context of its metal complexes. Studies on lanthanide(III) complexes with this ligand have shown that the decomposition of the ligand itself is a multi-stage process.[3] The thermal decomposition generally occurs in the temperature range of 150-350°C and is characterized by exothermic processes.[3] For the free ligand, the decomposition is expected to proceed in one or more steps, leading to the formation of volatile fragments and a carbonaceous residue.

While specific quantitative data for the free ligand is sparse in the readily available literature, the following table summarizes the expected thermal events based on the analysis of related compounds and complexes.

| Thermal Event | Temperature Range (°C) | Technique | Observations |

| Melting | ~80-100 | DSC | Endothermic peak corresponding to the melting point of the solid. |

| Decomposition Stage 1 | ~150-250 | TGA/DSC | Initial weight loss, likely corresponding to the cleavage of the propanediamine backbone and loss of salicylidene fragments. This is an exothermic process.[3] |

| Decomposition Stage 2 | ~250-350 | TGA/DSC | Further decomposition of intermediate products, leading to significant weight loss. This stage is also characterized by exothermic peaks.[3] |

| Final Residue | >350 | TGA | Formation of a stable carbonaceous residue. |

Signaling Pathways and Decomposition Mechanisms

The thermal decomposition of this compound likely proceeds through a free-radical mechanism initiated by the cleavage of the weakest bonds in the molecule at elevated temperatures. The imine (C=N) and C-N bonds are susceptible to thermal scission.

The proposed decomposition pathway can be visualized as follows:

References

An In-depth Technical Guide to N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly known as Salpn or H₂salpn, is a Schiff base ligand that plays a significant role in the field of coordination chemistry. Its tetradentate nature and the presence of nitrogen and oxygen donor atoms allow it to form stable complexes with a wide array of metal ions. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Salpn. Detailed experimental protocols, quantitative data summaries, and visualizations are included to support researchers in their work with this versatile compound.

Molecular Structure and Properties

This compound is a symmetrical molecule synthesized from the condensation of two equivalents of salicylaldehyde with one equivalent of 1,3-diaminopropane.[1] The resulting structure features two salicylidene moieties linked by a central 1,3-propanediamine bridge.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2,2'-[1,3-Propanediylbis(nitrilomethylidyne)]bisphenol | [2] |

| Common Names | This compound, Salpn, H₂salpn | [3] |

| CAS Number | 120-70-7 | [2] |

| Molecular Formula | C₁₇H₁₈N₂O₂ | [2] |

| Molecular Weight | 282.34 g/mol | [2] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 51-53 °C | [5] |

| SMILES | Oc1ccccc1/C=N/CCC/N=C/c2ccccc2O | [5] |

| InChI | 1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2/b18-12+,19-13+ | [5] |

Synthesis

The synthesis of this compound is a straightforward condensation reaction. The imine bonds are formed through the reaction of the aldehyde groups of salicylaldehyde with the primary amine groups of 1,3-diaminopropane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde (2 equivalents)

-

1,3-Diaminopropane (1 equivalent)

-

Ethanol (or Methanol) as solvent

Procedure:

-

Dissolve salicylaldehyde (0.02 mol, 2.44 g) in warm ethanol (40 cm³).

-

To this solution, add 1,3-diaminopropane (0.01 mol, 0.74 g) dropwise while stirring. A yellow precipitate should form almost immediately.

-

Heat the reaction mixture to its boiling point and reflux for 1-2 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystallization.

-

Collect the yellow crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound product in a desiccator or under vacuum.

Expected Yield: 92-95%[1]

Synthesis Reaction Workflow

References

Methodological & Application

Application Note and Protocol: Synthesis of Ni(II) N,N'-Bis(salicylidene)-1,3-propanediamine Complex

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the Nickel(II) N,N'-Bis(salicylidene)-1,3-propanediamine complex, also known as Ni(salpn). This complex is of interest due to its applications in catalysis, materials science, and as a model for biological systems.

Experimental Workflow

Caption: Workflow for the two-step synthesis of the Ni(salpn) complex.

Introduction

Schiff base complexes of transition metals are widely studied due to their versatile applications. The this compound (salpn) ligand is a tetradentate ligand that forms stable complexes with various metal ions, including Nickel(II).[1] The resulting Ni(salpn) complex exhibits a square-planar geometry and has potential uses in catalysis and as a precursor for more complex molecular architectures.[2] This protocol details a reliable method for the synthesis of the H2salpn ligand followed by its complexation with Ni(II).

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 99% | Sigma-Aldrich |

| 1,3-Propanediamine | C₃H₁₀N₂ | 74.12 | 99% | Sigma-Aldrich |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 98% | Sigma-Aldrich |

| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Merck |

| Round-bottom flask | - | - | - | - |

| Reflux condenser | - | - | - | - |

| Magnetic stirrer with heating | - | - | - | - |

| Filtration apparatus (Büchner funnel) | - | - | - | - |

Experimental Protocols

Synthesis of the Schiff Base Ligand (H₂salpn)

This procedure outlines the condensation reaction to form the this compound ligand.

-

Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.

-

Addition of Diamine: To this solution, add 1,3-propanediamine (1 equivalent) dropwise while stirring.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for approximately 2-6 hours.[3] The formation of a yellow precipitate indicates the progress of the reaction.[1][3]

-

Isolation: After the reflux period, allow the mixture to cool to room temperature.

-

Purification: Collect the yellow precipitate by filtration, wash it with cold ethanol, and dry it in a vacuum desiccator.[1]

Synthesis of the Ni(II) Complex [Ni(salpn)]

This part of the protocol describes the chelation of the H₂salpn ligand with a Nickel(II) salt.

-

Ligand Solution: Dissolve the synthesized H₂salpn ligand (1 equivalent) in ethanol in a round-bottom flask.

-

Nickel Salt Solution: In a separate beaker, dissolve Nickel(II) chloride hexahydrate (1 equivalent) in ethanol.

-

Complexation: Add the ethanolic solution of the Nickel(II) salt dropwise to the ligand solution with continuous stirring.[1]

-

Reflux: Heat the resulting mixture to reflux for 1-2 hours. A color change to brown should be observed, indicating the formation of the complex.

-

Isolation and Purification: After cooling to room temperature, the brown solid product is collected by filtration, washed with ethanol, and dried. The final product is the [Ni(salpn)] complex, which is a brown solid.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the H₂salpn ligand and the Ni(salpn) complex based on a representative scale.

| Step | Reactant | Molar Ratio | Moles (mmol) | Mass (g) / Volume (mL) | Product | Expected Yield (%) |

| Ligand Synthesis | Salicylaldehyde | 2 | 29.95 | 3.66 g | H₂salpn | ~94%[1] |

| 1,3-Propanediamine | 1 | 14.97 | 1.11 g | |||

| Absolute Ethanol | - | - | 10 mL | |||

| Complex Synthesis | H₂salpn | 1 | 0.95 | 0.268 g | Ni(salpn) | Not specified |

| NiCl₂·6H₂O | 1 | 0.95 | 0.226 g | |||

| Ethanol | - | - | Varies |

Characterization

The synthesized ligand and complex can be characterized by various spectroscopic techniques to confirm their identity and purity.

-

FT-IR Spectroscopy: The formation of the Schiff base ligand is confirmed by the appearance of a characteristic imine (C=N) stretching band around 1620-1632 cm⁻¹. Upon complexation with Ni(II), shifts in this band and in the phenolic C-O stretching frequency are expected.

-

UV-Vis Spectroscopy: The electronic spectrum of the Ni(salpn) complex in solution is expected to show characteristic absorption bands corresponding to d-d transitions of the Ni(II) ion and ligand-to-metal charge transfer bands.[4]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and Ni, which can be compared with the calculated values for the expected molecular formula.

References

Applications of N,N'-Bis(salicylidene)-1,3-propanediamine in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(salicylidene)-1,3-propanediamine (Salpn) is a versatile dianionic tetradentate Schiff base ligand capable of forming stable complexes with a wide range of transition metals. These metal-Salpn complexes have emerged as potent catalysts in various organic transformations, demonstrating significant utility in fields ranging from industrial chemistry to pharmaceutical synthesis. The ligand's structure allows for fine-tuning of the steric and electronic environment around the metal center, enabling high selectivity and efficiency in catalytic processes.

This document provides detailed application notes and experimental protocols for the use of Salpn-metal complexes in key catalytic reactions, including asymmetric epoxidation and olefin cyclopropanation. While many detailed protocols are well-established for the closely related N,N'-Bis(salicylidene)ethylenediamine (Salen) ligand, the methodologies presented here are highly relevant and adaptable for Salpn-based catalysts.

Synthesis of Salpn Ligand and Metal Complexes

The synthesis of the Salpn ligand is a straightforward condensation reaction, and its subsequent complexation with metal salts provides the active catalysts.

Protocol 1: Synthesis of this compound (H₂Salpn)

This protocol describes the synthesis of the free Schiff base ligand.

Materials:

-

Salicylaldehyde

-

1,3-Diaminopropane

-

Ethanol (or Methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve salicylaldehyde (2.0 equivalents) in a minimal amount of absolute ethanol in a round-bottom flask.

-

To this stirring solution, add 1,3-diaminopropane (1.0 equivalent) dropwise.

-

A yellow precipitate should form immediately.

-

Heat the mixture to reflux and stir for 2-4 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

-

Collect the yellow crystalline solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

-

The product can be purified further by recrystallization from ethanol if necessary.

Protocol 2: General Synthesis of Metal-Salpn Complexes (e.g., M(Salpn))

This protocol outlines a general method for the synthesis of first-row transition metal-Salpn complexes.

Materials:

-

This compound (H₂Salpn)

-

Metal(II) acetate salt (e.g., Mn(OAc)₂, Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂)

-

Ethanol or Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Suspend H₂Salpn (1.0 equivalent) in absolute ethanol in a round-bottom flask.

-

Heat the mixture to reflux with stirring to dissolve the ligand.

-

In a separate flask, dissolve the metal(II) acetate salt (1.0 equivalent) in a minimal amount of hot ethanol or water.

-

Add the metal salt solution in one portion to the hot ligand solution.

-

Continue refluxing the mixture for 30-60 minutes. A change in color indicates complex formation.

-

Cool the reaction mixture to room temperature. The metal complex will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol and then water to remove any unreacted salts, and dry under vacuum.